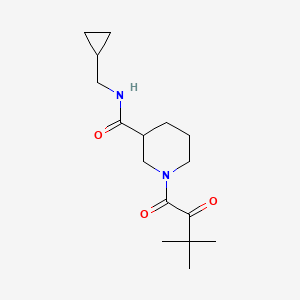![molecular formula C16H24N2O4S B6966925 N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide](/img/structure/B6966925.png)
N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide is an organic compound with a complex structure that includes a butylsulfamoyl group attached to a phenyl ring, which is further connected to a dimethyl-2-oxobutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(butylsulfamoyl)phenylboronic acid. This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromophenylboronic acid with butylamine in the presence of a palladium catalyst .
The next step involves the coupling of the intermediate with 3,3-dimethyl-2-oxobutanamide. This can be achieved through a nucleophilic substitution reaction, where the amide group of 3,3-dimethyl-2-oxobutanamide reacts with the sulfonamide group of the intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in enzyme function. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid: Similar structure with a tert-butyl group instead of a butyl group.
3-(N-Butylsulfamoyl)phenylboronic acid: Similar structure but lacks the dimethyl-2-oxobutanamide moiety.
Uniqueness
N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide is unique due to the presence of both the butylsulfamoyl group and the dimethyl-2-oxobutanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-6-10-17-23(21,22)13-9-7-8-12(11-13)18-15(20)14(19)16(2,3)4/h7-9,11,17H,5-6,10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGTVVUPRSIEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclohexyl-N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B6966844.png)
![3-(2-chlorophenyl)-5-methyl-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6966855.png)
![3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide](/img/structure/B6966861.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]acetamide](/img/structure/B6966865.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(2-ethoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B6966897.png)
![2-Methoxy-1-[4-(5-methoxypyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B6966904.png)
![4-acetyl-1-methyl-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6966915.png)
![4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B6966929.png)
![(4aR,7aS)-6-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B6966935.png)
![2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6966940.png)
![4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide](/img/structure/B6966941.png)
![2-(2-hydroxyethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6966945.png)
